5-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)thiophene-2-carboxamide is a complex organic compound featuring a thiophene ring, a chlorine atom, and a hydroxy group. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)thiophene-2-carboxamide, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific reagents and conditions, such as sulfur, α-methylene carbonyl compounds, and α-cyano esters for the Gewald reaction, or phosphorus pentasulfide for the Paal–Knorr synthesis .
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation and specific catalysts can enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .
Scientific Research Applications
5-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: A thiophene derivative used as an antitussive.
Tiquizium Bromide: A thiophene-based antispasmodic agent.
Dorzolamide: A thiophene-containing carbonic anhydrase inhibitor used to treat glaucoma.
Uniqueness
5-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)thiophene-2-carboxamide is unique due to its specific structural features, such as the presence of both a chlorine atom and a hydroxy group on the thiophene ring. These features may confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-chloro-N-(5-hydroxy-3-thiophen-3-ylpentyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2S2/c15-13-2-1-12(20-13)14(18)16-6-3-10(4-7-17)11-5-8-19-9-11/h1-2,5,8-10,17H,3-4,6-7H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCFEVNZTCYBFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(CCNC(=O)C2=CC=C(S2)Cl)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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